molecular formula C18H19ClO B8362152 4'-Chloro-2-(4-tert-butylphenyl)acetophenone

4'-Chloro-2-(4-tert-butylphenyl)acetophenone

Cat. No. B8362152
M. Wt: 286.8 g/mol
InChI Key: NGIMSHKDYBQSLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Chloro-2-(4-tert-butylphenyl)acetophenone is a useful research compound. Its molecular formula is C18H19ClO and its molecular weight is 286.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4'-Chloro-2-(4-tert-butylphenyl)acetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Chloro-2-(4-tert-butylphenyl)acetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4'-Chloro-2-(4-tert-butylphenyl)acetophenone

Molecular Formula

C18H19ClO

Molecular Weight

286.8 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-1-(4-chlorophenyl)ethanone

InChI

InChI=1S/C18H19ClO/c1-18(2,3)15-8-4-13(5-9-15)12-17(20)14-6-10-16(19)11-7-14/h4-11H,12H2,1-3H3

InChI Key

NGIMSHKDYBQSLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.7 of magnesium(scraped shape) and 100 mg of a chip of iodine were added to 5 ml of anhydrous diethyl ether. 10 ml of anhydrous diethyl ether solution of 5.6 g of p-bromochlorobenzene was dropwise added thereto under nitrogen stream at a rate that was just fast enough to maintain a gentle reflux. This solution was stirred at room temperature for 20 minutes to react them, a solution of 4.8 g of p-tert-butylphenyl acetonitrile in 5 ml of anhydrous diethyl ether was dropwise added thereto at a rate that was just fast enough to maintain a gentle reflux. The solution was further stirred for 30 minutes to react them. After completion of the reaction, a mixture solution of 10 g of ice and 130 ml of 6N-hydrochloric acid was added thereto and a reaction product was extracted with ethyl acetate. The extract was washed with water and a saturated aqueous solution of sodium chloride, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The redisue was purified by silica gel column chromatography (developing solvent: ethyl acetate/n-hexane=1/9) to obtain 1.3 g of 4'-chloro-2-(4-tert-butylphenyl)acetophenone. (2) 1.3 g of (4.5 mmol) of 4'-chloro-2-(4-tert-butylphenyl)acetophenone was dissolved in 15 ml of ethanol, and 0.2 g (4.5 mmol) of hydrazine monohydrate was added thereto. The mixture was refluxed under heating for three hours. After completion of the reaction, ethanol was distilled off under reduced pressure. Water was added to the residue, and the mixture was extracted with dichloromethane. The extract was dried over anhydrous sodium sulfate, and the solvent was distilled off to obtain 1.3 g of [4'-chloro-2-(4-tert-butylphenyl)acetophenone]hydrazone as a yellow oily substance.
[Compound]
Name
magnesium(scraped shape)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.6 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Four

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